molecular formula C6H7NO4 B13790775 (1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid CAS No. 733748-93-1

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid

Katalognummer: B13790775
CAS-Nummer: 733748-93-1
Molekulargewicht: 157.12 g/mol
InChI-Schlüssel: ALSQRCOURYTKKT-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural properties. This compound features a nitro group and a carboxylic acid group attached to a cyclopentene ring, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid typically involves the nitration of cyclopentene derivatives followed by carboxylation. One common method includes the use of nitric acid and sulfuric acid to introduce the nitro group, followed by a carboxylation reaction using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid is unique due to its combination of a nitro group and a carboxylic acid group on a cyclopentene ring.

Eigenschaften

CAS-Nummer

733748-93-1

Molekularformel

C6H7NO4

Molekulargewicht

157.12 g/mol

IUPAC-Name

(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C6H7NO4/c8-6(9)4-2-1-3-5(4)7(10)11/h1,3-5H,2H2,(H,8,9)/t4-,5+/m0/s1

InChI-Schlüssel

ALSQRCOURYTKKT-CRCLSJGQSA-N

Isomerische SMILES

C1C=C[C@H]([C@H]1C(=O)O)[N+](=O)[O-]

Kanonische SMILES

C1C=CC(C1C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.